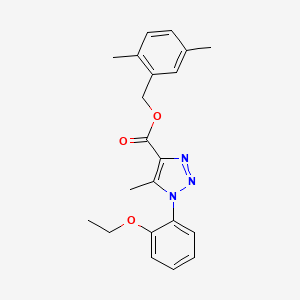

![molecular formula C21H22N4O3S2 B6555366 3-butyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040669-66-6](/img/structure/B6555366.png)

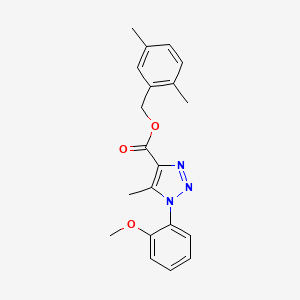

3-butyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-butyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a complex structure with a variety of functionalities. Its core is built around a thieno[3,2-d]pyrimidin-4-one ring, appended with an oxadiazol moiety and a thioether linkage, positioning it as a candidate with potential multifaceted applications.

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials, including 4-ethoxybenzohydrazide, carbon disulfide, butylamine, and 2-chloro-3H-thieno[3,2-d]pyrimidin-4-one.

Formation of 1,2,4-Oxadiazole: Reacting 4-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide forms the corresponding hydrazinecarbothioamide. Cyclization of this intermediate with an appropriate dihalide leads to the 3-(4-ethoxyphenyl)-1,2,4-oxadiazole.

Thioether Formation: The oxadiazole derivative reacts with an alkyl halide under basic conditions (using sodium hydride) to form the corresponding thioether.

Coupling with Thieno[3,2-d]pyrimidine: A nucleophilic substitution between the thioether and 2-chloro-3H-thieno[3,2-d]pyrimidin-4-one under anhydrous conditions produces the target compound. The reaction typically occurs in an aprotic solvent like dimethylformamide, using a base such as potassium carbonate.

Industrial Production Methods

Bulk Synthesis: In an industrial setting, this synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Purification: The final product is purified through recrystallization or column chromatography, ensuring the elimination of by-products and unreacted starting materials.

Types of Reactions

Oxidation: The thioether group can undergo oxidation reactions, forming sulfoxides or sulfones depending on the conditions and reagents used, such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reduction of the oxadiazole ring can occur using specific reagents like lithium aluminum hydride, targeting the nitro functionalities without affecting the thieno[3,2-d]pyrimidine core.

Substitution: Electrophilic substitution reactions are feasible, especially on the aromatic ring, employing reagents such as bromine or chlorine under controlled conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (aqueous), m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Bromine (Br2) in acetic acid, sulfuric acid as a catalyst.

Major Products Formed

From Oxidation: Formation of sulfoxide or sulfone derivatives.

From Reduction: Corresponding hydrazines and reduced nitrogen derivatives.

From Substitution: Halo-substituted aromatic derivatives.

Chemistry

The compound's unique structure makes it a candidate for studying heterocyclic chemistry. It serves as a model compound for understanding thieno[3,2-d]pyrimidine-based heterocycles and their reactivity.

Biology

Potential applications include its investigation as a ligand for various biological targets. Its ability to form stable complexes with metal ions can be used in studying enzyme inhibition mechanisms or receptor binding assays.

Medicine

Its derivatives could be examined for anticancer, antimicrobial, and antifungal activities. The compound's structural framework suggests it may interact with biological macromolecules, warranting in vitro and in vivo studies.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or dyes, due to its aromatic and heterocyclic nature.

Molecular Targets and Pathways

The compound may act by binding to specific proteins or enzymes, inhibiting their activity

Pathways Involved

Given the aromatic and heterocyclic nature, the compound might participate in cellular signaling pathways involving protein phosphorylation. It could also modulate the activity of transcription factors or other nuclear proteins.

Similar Compounds

2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H-thieno[3,2-d]pyrimidin-4-one

3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

Compared to its analogs, this compound stands out due to its specific ethoxyphenyl substitution. This functional group influences its chemical reactivity and biological interactions, making it particularly interesting for targeted research applications.

There you have it—a deep dive into this fascinating compound. Have you worked with similar compounds before?

Propriétés

IUPAC Name |

3-butyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-3-5-11-25-20(26)18-16(10-12-29-18)22-21(25)30-13-17-23-19(24-28-17)14-6-8-15(9-7-14)27-4-2/h6-10,12H,3-5,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEPJBDIIPLWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B6555288.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555323.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555335.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555337.png)

![3-[(4-methoxyphenyl)methyl]-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555343.png)

![3-[(3-methoxyphenyl)methyl]-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555356.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555369.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555372.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555383.png)